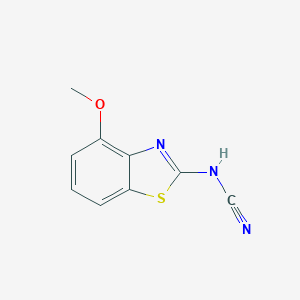

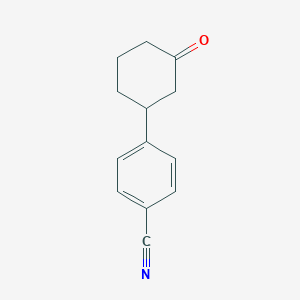

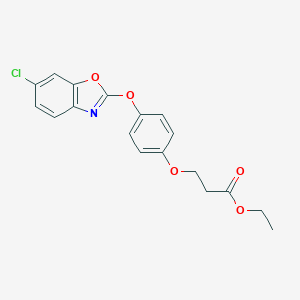

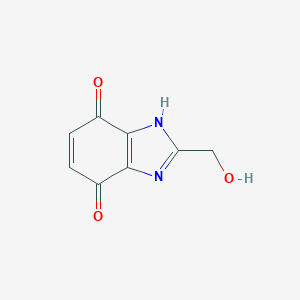

4-(3-氧代环己基)苯甲腈

描述

Synthesis Analysis

The synthesis of compounds related to 4-(3-Oxocyclohexyl)benzonitrile often involves intricate reactions to incorporate the cyclohexyl and benzonitrile groups effectively. Research by Li et al. (2008) discusses the rational design and synthesis of a related compound, demonstrating the complexity and precision required in crafting these molecules for specific functions, such as androgen receptor antagonism without phototoxicity, which may share relevance with the synthesis of 4-(3-Oxocyclohexyl)benzonitrile (Li et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds akin to 4-(3-Oxocyclohexyl)benzonitrile can be intricate, with the arrangement of atoms and functional groups playing a crucial role in their chemical behavior. Studies such as the one by Köhn and Hättig (2004) on the nature of the low-lying singlet states of 4-(N,N-Dimethyl-amino)benzonitrile offer insights into the molecular structure through computational and spectroscopic analysis, hinting at the structural intricacies that similar compounds may exhibit (Köhn & Hättig, 2004).

Chemical Reactions and Properties

The chemical reactions involving 4-(3-Oxocyclohexyl)benzonitrile derivatives can be diverse, ranging from cycloaddition reactions, as explored by Nitta et al. (1979), to more complex transformations. These studies shed light on the reactive nature and potential for creating novel structures and materials (Nitta et al., 1979).

Physical Properties Analysis

Investigating the physical properties of chemical compounds like 4-(3-Oxocyclohexyl)benzonitrile involves examining their phase behavior, melting points, solubility, and other relevant characteristics. Ahipa et al. (2014) provide an example with their study on luminescent compounds, which discusses liquid crystalline behavior and photophysical properties that could be analogous to those of 4-(3-Oxocyclohexyl)benzonitrile (Ahipa et al., 2014).

Chemical Properties Analysis

The chemical properties of 4-(3-Oxocyclohexyl)benzonitrile, such as reactivity with other chemical species, stability under various conditions, and potential for undergoing specific chemical transformations, are crucial for understanding its behavior and utility in different contexts. For instance, the work by Domingo et al. (2006) on the cycloadditions of benzonitrile N-oxides offers insights into the chemical properties and reactivity patterns that might be relevant for 4-(3-Oxocyclohexyl)benzonitrile and its derivatives (Domingo et al., 2006).

科学研究应用

电池技术:4-(三氟甲基)-苯甲腈(4-TB)显着提高了高电压锂离子电池的循环稳定性和容量保持率,特别是在 LiNi 0.5 Mn 1.5 O 4 正极中。它减少了锰的溶解和氧化分解,有助于改善电池性能 (Huang 等人,2014 年).

制药和生物医学研究:诸如 3-[双-(2-羟基-4,4-二甲基-6-氧代环己-1-烯基)-甲基]苯甲腈之类的衍生物表现出显着的细菌抑制作用,表明由于其生物活性而具有作为药物剂的潜力 (Kiran 等人,2018 年).

化学合成:使用苯甲腈骨架的新型 NHC 催化的 [4 + 2]-苯环化方案可用于合成天然产物、药物和农用化学品 (Jia 和 Wang,2016 年).

环境生物降解:枯萎镰刀菌菌株可以利用苯甲腈作为唯一的碳源和氮源,这在环境中某些腈类除草剂的生物降解中起着作用 (Harper,1977 年).

材料科学和液晶:4-(反式-4-戊基环己基)苯甲腈的压力-体积等温线显示与分子间势能相关,表明在材料科学和液晶研究中的应用 (Ichimura 等人,1983 年).

生发和皮脂控制:某些衍生物,如 (1R,2S)-4-(2-氰基-环己基-氧基)-2-三氟甲基-苯甲腈,是有效的雄激素受体拮抗剂,刺激生发并减少动物模型中的皮脂产生 (Hu 等人,2007 年).

缓蚀:一些苯甲腈衍生物可作为酸性介质中低碳钢的有效缓蚀剂,突出了它们在工业应用中的实用性 (Chaouiki 等人,2018 年).

光物理和光化学:对 4-(N,N-二甲基氨基)苯甲腈的研究揭示了光激发和电子转移过程的见解,这对理解光物理和光化学反应很重要 (Kochman 等人,2015 年).

安全和危害

属性

IUPAC Name |

4-(3-oxocyclohexyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c14-9-10-4-6-11(7-5-10)12-2-1-3-13(15)8-12/h4-7,12H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERDBWDYWNZYDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50577717 | |

| Record name | 4-(3-Oxocyclohexyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123732-09-2 | |

| Record name | 4-(3-Oxocyclohexyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 4-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B38289.png)